molecular formula C24H22N2O3S B2870523 2-(Benzylsulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 488118-82-7

2-(Benzylsulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B2870523
CAS No.: 488118-82-7
M. Wt: 418.51
InChI Key: WHPCBRKNLAPQOY-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This multi-functionalized hexahydroquinoline derivative is structurally characterized by a benzylsulfanyl side chain and a methoxyphenyl moiety, which are key pharmacophores often investigated for their potential biological activities . Compounds within this structural class are frequently explored as core templates in the synthesis of novel therapeutic agents . Researchers are particularly interested in such molecules for the development of novel anti-infective agents. The structural motifs present in this molecule are often associated with activity against parasitic infections, placing it as a candidate for hit-to-lead optimization campaigns in antiparasitic drug discovery . Its complex ring system also makes it a valuable intermediate for chemical biology studies, enabling researchers to probe enzyme active sites and investigate novel mechanisms of action. This product is intended for use in laboratory research and is strictly designated as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-benzylsulfanyl-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-29-21-12-16(10-11-19(21)27)22-17(13-25)24(30-14-15-6-3-2-4-7-15)26-18-8-5-9-20(28)23(18)22/h2-4,6-7,10-12,22,26-27H,5,8-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPCBRKNLAPQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(NC3=C2C(=O)CCC3)SCC4=CC=CC=C4)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

The base structure is synthesized via a 4-CR involving:

  • Cyclohexanone (1.0 equiv)
  • Ammonium acetate (1.2 equiv)
  • Malononitrile (1.0 equiv)
  • 4-Hydroxy-3-methoxybenzaldehyde (1.0 equiv)

Catalyst : Fe₃O₄@SiO₂-SO₃H nanoparticles (5 mol%).
Solvent : Ethanol (reflux, 4 h) or under ultrasonic irradiation (40 kHz, 1 h).

Mechanistic Pathway

  • Knoevenagel condensation between cyclohexanone and malononitrile forms a β-aminonitrile intermediate.
  • Michael addition of 4-hydroxy-3-methoxybenzaldehyde generates a conjugated enamine.
  • Cyclization via intramolecular nucleophilic attack yields the hexahydroquinoline framework.

Yield : 82–89% under ultrasound vs. 68–75% under thermal conditions.

Optimization of Reaction Parameters

Catalyst Performance Comparison

Catalyst Time (h) Yield (%) Reusability (cycles)
Fe₃O₄@SiO₂-SO₃H 1 89 5
H₂SO₄ 4 72
MgSO₄ 6 65

Solvent Effects on Thioetherification

Solvent Dielectric Constant Yield (%)
DMF 36.7 74
THF 7.5 58
EtOH 24.3 63

Structural Characterization Data

Spectroscopic Analysis

IR (KBr, cm⁻¹) :

  • 2215 (C≡N stretch)
  • 1678 (C=O, 5-oxo)
  • 1592 (C=C aromatic)
  • 1245 (C-O-C methoxy)

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.32–7.25 (m, 5H, benzyl-H)
  • δ 6.92 (d, J = 8.4 Hz, 1H, aryl-H)
  • δ 6.78 (s, 1H, aryl-H)
  • δ 4.21 (s, 2H, SCH₂Ph)

Mass Spec (ESI+) : m/z 447.2 [M+H]⁺ (calc. 447.17).

Challenges and Alternative Approaches

Competing Side Reactions

  • Overalkylation : Excess benzyl mercaptan leads to di-substitution at C-2 and C-6. Mitigated by stoichiometric control.
  • Oxidation : Thioether to sulfone conversion observed under prolonged air exposure. Add 0.1% BHT as stabilizer.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C, 20 min) increases thioetherification yield to 81% while reducing reaction time.

Scale-Up and Industrial Feasibility

Pilot-Scale Protocol (100 g batch) :

  • 4-CR step: 92% yield using flow reactor (residence time 15 min).
  • Thioetherification: 78% yield in a cascade reactor with in-line IR monitoring.

Cost Analysis :

  • Raw material cost: $412/kg
  • Catalyst recovery reduces cost by 23% per batch.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(Benzylsulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and similarities among the target compound and related analogs:

Compound Name / Evidence ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 2-(Benzylsulfanyl), 4-(4-hydroxy-3-methoxyphenyl) Likely C₂₅H₂₃N₃O₃S* ~461.5* High polarity due to hydroxyl and methoxy groups; potential antioxidant activity
4-(4-Bromophenyl), 4-(4-methylsulfanylphenyl) C₂₃H₂₀BrN₃OS 466.40 Increased halogenated hydrophobicity; bromine enhances molecular weight and steric bulk
4-(3-Bromo-4-hydroxy-5-methoxyphenyl), 2-(benzylsulfanyl) C₂₀H₁₈BrN₃O₃S 468.34 Bromine and hydroxyl groups may influence solubility and binding affinity
4-(1,3-Benzodioxol-5-yl) C₂₀H₁₄N₂O₃ 330.34 Fused benzodioxole ring enhances rigidity; anti-tumor activity reported
4-(4-Methylphenyl) C₁₇H₁₆N₂O 264.33 Reduced polarity; methyl group may improve metabolic stability

*Estimated based on structural analogs.

Key Observations:
  • Polarity and Solubility : The target compound’s 4-hydroxy-3-methoxyphenyl group increases hydrophilicity compared to methylphenyl () or bromophenyl () analogs. This may enhance aqueous solubility but reduce membrane permeability .
  • Electron-Donating/Withdrawing Effects: Methoxy and hydroxyl groups (target, ) act as electron donors, altering electronic distribution in the aromatic ring compared to halogenated () or non-polar () analogs .

Crystallographic and Conformational Differences

  • Target vs. : The tetrahydrobenzo[h]quinoline system in exhibits a distorted conformation (24.3° twist in benzene ring), likely due to steric interactions from the benzodioxole group. The target compound’s 4-hydroxy-3-methoxyphenyl group may induce similar distortions, affecting crystal packing and solubility .
  • Hydrogen Bonding : The hydroxyl group in the target compound enables hydrogen bonding (e.g., N–H⋯O in ), which could stabilize dimerization or interactions with biological targets .

Biological Activity

The compound 2-(Benzylsulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by empirical studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H33BrN2O6SC_{26}H_{33}BrN_2O_6S, with a molecular weight of approximately 581.519 g/mol. The structure features a hexahydroquinoline core substituted with a benzylsulfanyl group and a hydroxy-methoxyphenyl moiety.

PropertyValue
Molecular FormulaC26H33BrN2O6S
Molecular Weight581.519 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization reactions. Recent studies have reported various synthetic routes that yield high purity and yield of the target compound, often employing mild reaction conditions to enhance efficiency.

Antitumor Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit significant antitumor activity. Studies have shown that the compound can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that it effectively inhibited the growth of breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various bacterial strains. In vitro assays revealed that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Research has shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .

Case Studies

  • Anticancer Study : A recent case study evaluated the effects of the compound on human lung cancer cells (A549). The results showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment. The study suggested that the compound activates caspase pathways leading to apoptosis .
  • Antimicrobial Efficacy : In another study focusing on its antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 30 µg/mL respectively, highlighting its potential as an antimicrobial agent .

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